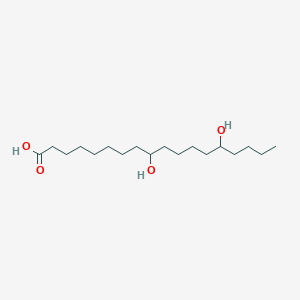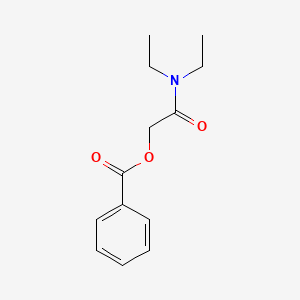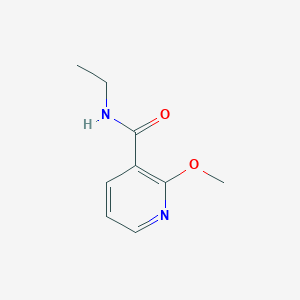![molecular formula C8H4Cl2F4 B14490632 1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene CAS No. 63516-32-5](/img/structure/B14490632.png)
1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of both dichloro(fluoro)methyl and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene typically involves the introduction of dichloro(fluoro)methyl and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts acylation followed by halogenation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like nitronium ion (NO2+) or sulfonium ion (SO3H+).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or H2 with Pd/C catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration and sulfonation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Formation of nitro, sulfonic, or other substituted benzene derivatives.
Scientific Research Applications
1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The dichloro(fluoro)methyl and trifluoromethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, thereby exerting its effects.
Comparison with Similar Compounds
- 1-Chloro-3-(trifluoromethyl)benzene
- 1-Fluoro-3-(trifluoromethyl)benzene
- 1-Bromo-3-(trifluoromethyl)benzene
Comparison: 1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene is unique due to the presence of both dichloro(fluoro)methyl and trifluoromethyl groups, which impart distinct chemical properties compared to similar compounds
Properties
CAS No. |
63516-32-5 |
|---|---|
Molecular Formula |
C8H4Cl2F4 |
Molecular Weight |
247.01 g/mol |
IUPAC Name |
1-[dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H |
InChI Key |
SODUPCHRSXOHME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


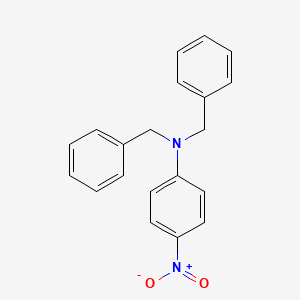
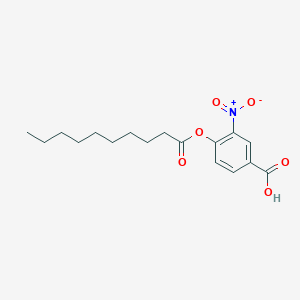

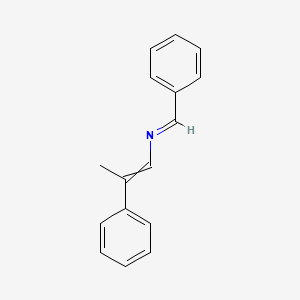


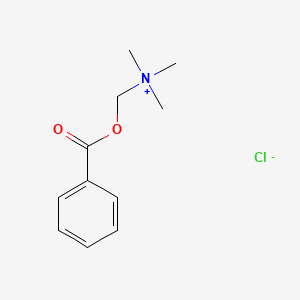
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)



